N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline
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Overview
Description
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications
Preparation Methods
The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE typically involves the reaction of 5-methyl-1,2,3-benzotriazole with 3-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzotriazole moiety can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with various electrophiles to form new C-C or C-N bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is explored for its use in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Industrial Applications: It is used in the synthesis of various industrial chemicals and as a stabilizer in different formulations.
Mechanism of Action
The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE involves its interaction with specific molecular targets. The benzotriazole moiety can form stable coordination compounds with metal ions, which is crucial for its role as a corrosion inhibitor . Additionally, the compound’s ability to form π-π stacking interactions and hydrogen bonds makes it effective in binding to enzymes and receptors in biological systems, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE can be compared with other benzotriazole derivatives such as:
- 5-Methyl-1,2,3-benzotriazole
- 6-Methyl-1,2,3-benzotriazole
- Tolyltriazole
These compounds share similar structural features but differ in their specific substituents and applications. For instance, 5-Methyl-1,2,3-benzotriazole is commonly used as a corrosion inhibitor and in organic synthesis . The unique combination of the benzotriazole and nitroaniline moieties in N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE provides it with distinct properties and applications.
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-[(5-methylbenzotriazol-1-yl)methyl]-3-nitroaniline |
InChI |
InChI=1S/C14H13N5O2/c1-10-5-6-14-13(7-10)16-17-18(14)9-15-11-3-2-4-12(8-11)19(20)21/h2-8,15H,9H2,1H3 |
InChI Key |
NVEDMCQHUSIDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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